N-(2-Phenylethyl)-phenylacetamide
Overview
Description
N-(2-Phenylethyl)-phenylacetamide is an organic compound with the molecular formula C16H17NO It is a derivative of phenylacetamide, where the amide nitrogen is substituted with a 2-phenylethyl group
Mechanism of Action
Target of Action
N-Phenethyl-2-Phenylacetamide, also known as N-(2-Phenylethyl)-phenylacetamide, is a compound with a molecular formula of C16H17NO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
One study suggests that it has strong inhibitory effects on cell proliferation and viability, and it induces apoptosis in u937 cells . The specific interactions between the compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
The compound’s role in inducing apoptosis suggests that it may influence pathways related to cell growth and death . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
N-Phenethyl-2-Phenylacetamide has been shown to inhibit cell proliferation and induce apoptosis in U937 cells . Apoptosis is a form of programmed cell death, which is crucial for eliminating damaged or unnecessary cells. Therefore, the compound’s action could potentially be used for therapeutic purposes, particularly in conditions characterized by uncontrolled cell growth.
Action Environment
The action, efficacy, and stability of N-Phenethyl-2-Phenylacetamide can be influenced by various environmental factors. For instance, a study on similar compounds suggests that they can act as corrosion inhibitors for copper, indicating that their action can be influenced by the presence of certain metal ions . .
Biochemical Analysis
Biochemical Properties
N-phenethyl-2-phenylacetamide plays a significant role in biochemical reactions, particularly in the induction of apoptosis. It interacts with several enzymes and proteins, including caspase-3 and poly (ADP-ribose) polymerase. The compound induces apoptosis through the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase, leading to DNA fragmentation and cell death . Additionally, N-phenethyl-2-phenylacetamide interacts with calpain, a calcium-dependent cysteine protease, which mediates the cleavage of Bax, a pro-apoptotic protein .
Cellular Effects
N-phenethyl-2-phenylacetamide has been shown to exert significant effects on various types of cells, particularly in inducing apoptosis in U937 cells, a human histiocytic lymphoma cell line . The compound inhibits cell proliferation and reduces cell viability, leading to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing . N-phenethyl-2-phenylacetamide also influences cell signaling pathways by activating caspase-3 and promoting the release of cytochrome c from mitochondria into the cytosol . This activation cascade ultimately results in the cleavage of poly (ADP-ribose) polymerase and DNA fragmentation .
Molecular Mechanism
The molecular mechanism of N-phenethyl-2-phenylacetamide involves its interaction with key biomolecules that regulate apoptosis. The compound binds to and activates caspase-3, an essential executioner enzyme in the apoptotic pathway . This activation leads to the cleavage of poly (ADP-ribose) polymerase, a protein involved in DNA repair, resulting in DNA fragmentation and cell death . Additionally, N-phenethyl-2-phenylacetamide induces the release of cytochrome c from mitochondria, which further activates caspase-3 and amplifies the apoptotic signal . The compound also interacts with calpain, leading to the cleavage of Bax and the down-regulation of XIAP, an inhibitor of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenethyl-2-phenylacetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Short-term exposure to N-phenethyl-2-phenylacetamide results in rapid induction of apoptosis, while long-term exposure may lead to sustained inhibition of cell proliferation and viability . Studies have shown that the apoptotic effects of N-phenethyl-2-phenylacetamide are time-dependent, with significant apoptosis observed within 24 hours of treatment .
Dosage Effects in Animal Models
The effects of N-phenethyl-2-phenylacetamide vary with different dosages in animal models. At low doses, the compound induces apoptosis without causing significant toxicity . At higher doses, N-phenethyl-2-phenylacetamide may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimum concentration of the compound is required to induce apoptosis effectively . Studies in animal models have demonstrated that N-phenethyl-2-phenylacetamide can inhibit tumor growth at therapeutic doses, but caution is needed to avoid adverse effects at higher concentrations .
Metabolic Pathways
N-phenethyl-2-phenylacetamide is involved in several metabolic pathways, primarily through phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, catalyzed by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups, increasing the compound’s solubility and facilitating its excretion . In phase II reactions, N-phenethyl-2-phenylacetamide undergoes conjugation with molecules like glucuronic acid, further enhancing its solubility and promoting its elimination from the body .
Transport and Distribution
Within cells and tissues, N-phenethyl-2-phenylacetamide is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, N-phenethyl-2-phenylacetamide may localize to specific compartments, such as the cytosol and mitochondria, where it exerts its apoptotic effects . The distribution of N-phenethyl-2-phenylacetamide within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of N-phenethyl-2-phenylacetamide plays a crucial role in its activity and function. The compound is primarily localized in the cytosol and mitochondria, where it interacts with key proteins involved in apoptosis . N-phenethyl-2-phenylacetamide may also undergo post-translational modifications that direct it to specific cellular compartments . These modifications can influence the compound’s stability, activity, and interactions with other biomolecules . Understanding the subcellular localization of N-phenethyl-2-phenylacetamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(2-Phenylethyl)-phenylacetamide involves the reaction of 2-phenylethylamine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the amine attacking the carbonyl carbon of the acyl chloride to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenylacetamide derivatives.
Scientific Research Applications
N-(2-Phenylethyl)-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-phenylacetamide: Similar structure but with a benzyl group instead of a 2-phenylethyl group.
N-(2-Phenylethyl)maleimide: Contains a maleimide group instead of a phenylacetamide group.
Uniqueness
N-(2-Phenylethyl)-phenylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-phenyl-N-(2-phenylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBNUYNEAQHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203036 | |
Record name | N-(2-Phenylethyl)phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-60-6 | |
Record name | N-(2-Phenylethyl)phenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5460-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5460-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Phenylethyl)phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenethyl-2-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism by which NPPA induces apoptosis in U937 cells?
A1: The research primarily suggests that NPPA induces apoptosis in U937 cells through the intrinsic apoptotic pathway. [] This involves the accumulation of cytochrome c in the cytosol, which subsequently activates caspase-3. [] This activation leads to a cascade of events, including the cleavage of poly(ADP-ribose) polymerase, ultimately resulting in apoptotic cell death. []
Q2: Does NPPA interact with any specific proteins during the induction of apoptosis?
A2: Yes, the study indicates that NPPA influences the expression and activity of several key apoptotic proteins. Notably, NPPA treatment led to the down-regulation of XIAP, an inhibitor of apoptosis. [] Furthermore, NPPA treatment resulted in the cleavage of Bax, a pro-apoptotic protein, and this cleavage was found to be mediated by calpain, a calcium-dependent protease. [] Interestingly, the activation of calpain appears to be dependent on caspase activity, suggesting a complex interplay between these proteins during NPPA-induced apoptosis. []
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